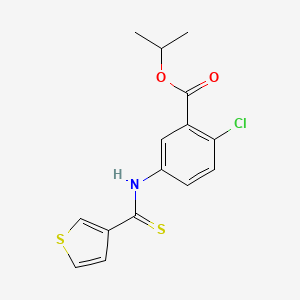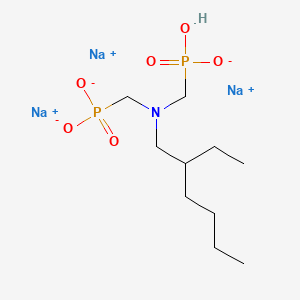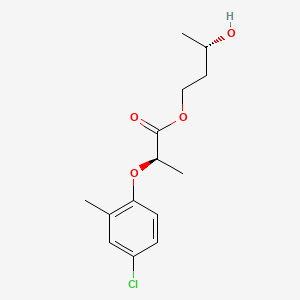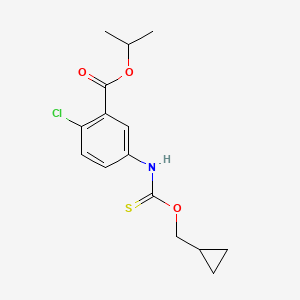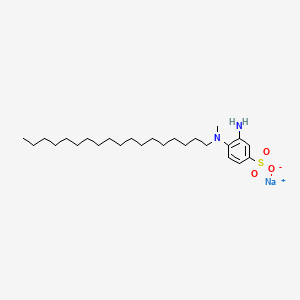
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate: is a complex organic compound with the molecular formula C25H46N2O3SNa and a molecular weight of 476.69117 g/mol . This compound is known for its unique structure, which includes a long alkyl chain and a sulphonate group, making it a versatile molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate typically involves the following steps:
Amination: The addition of the amino group to the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulphonic acids, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used in the formulation of surfactants due to its amphiphilic nature.
Catalysts: Acts as a catalyst in various organic reactions.
Biology:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Medicine:
Drug Delivery: Explored as a component in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Detergents: Utilized in the production of detergents and cleaning agents.
Emulsifiers: Used as an emulsifier in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to embed into lipid bilayers, while the sulphonate group can interact with proteins and other polar molecules. This dual interaction can disrupt microbial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium lauryl sulfate: A widely used surfactant with a similar sulphonate group but different alkyl chain length.
Sodium stearate: A soap with a similar long alkyl chain but different functional groups.
Uniqueness: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate is unique due to its combination of a long alkyl chain and an amino group, which provides it with distinct properties such as enhanced antimicrobial activity and the ability to act as a versatile surfactant.
Eigenschaften
CAS-Nummer |
85204-32-6 |
|---|---|
Molekularformel |
C25H45N2NaO3S |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
sodium;3-amino-4-[methyl(octadecyl)amino]benzenesulfonate |
InChI |
InChI=1S/C25H46N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)25-20-19-23(22-24(25)26)31(28,29)30;/h19-20,22H,3-18,21,26H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI-Schlüssel |
HVGTUZKFPRMYSV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


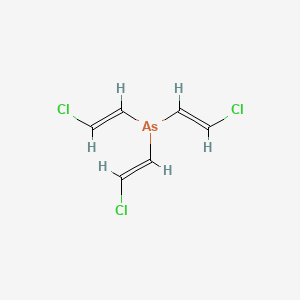

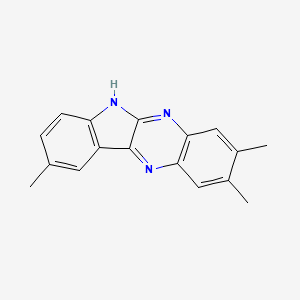

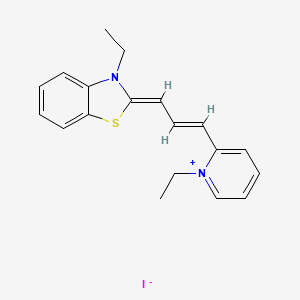
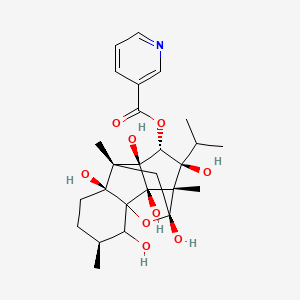

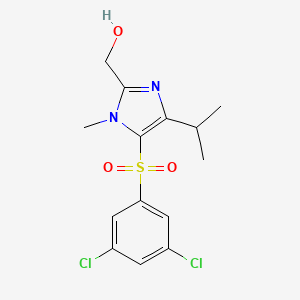

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
